molecular formula C22H18N2O3 B5956813 3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B5956813
M. Wt: 358.4 g/mol
InChI Key: NPVLYTURBUGDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound characterized by its unique benzoxazole structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-6-3-4-9-18(14)22-24-19-13-16(10-11-20(19)27-22)23-21(25)15-7-5-8-17(12-15)26-2/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLYTURBUGDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 2-(2-methylphenyl)-1,3-benzoxazole under specific conditions. The reaction is often catalyzed by a base such as triethylamine (TEA) and conducted in a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

3-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in its biological activities, making it a valuable compound for research and potential therapeutic applications .

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